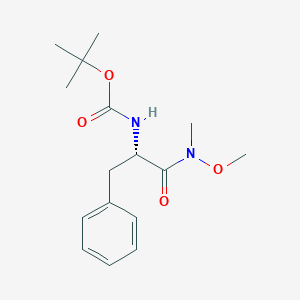

Boc-phe-N(och3)CH3

Description

Structure

3D Structure

Properties

IUPAC Name |

tert-butyl N-[(2S)-1-[methoxy(methyl)amino]-1-oxo-3-phenylpropan-2-yl]carbamate | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C16H24N2O4/c1-16(2,3)22-15(20)17-13(14(19)18(4)21-5)11-12-9-7-6-8-10-12/h6-10,13H,11H2,1-5H3,(H,17,20)/t13-/m0/s1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

ZAHRDPIWMGLOQJ-ZDUSSCGKSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C)(C)OC(=O)NC(CC1=CC=CC=C1)C(=O)N(C)OC | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

CC(C)(C)OC(=O)N[C@@H](CC1=CC=CC=C1)C(=O)N(C)OC | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C16H24N2O4 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID90453602 | |

| Record name | Nalpha-(tert-Butoxycarbonyl)-N-methoxy-N-methyl-L-phenylalaninamide | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID90453602 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

308.37 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

87694-53-9 | |

| Record name | 1,1-Dimethylethyl N-[(1S)-2-(methoxymethylamino)-2-oxo-1-(phenylmethyl)ethyl]carbamate | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=87694-53-9 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | Nalpha-(tert-Butoxycarbonyl)-N-methoxy-N-methyl-L-phenylalaninamide | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID90453602 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Foundational & Exploratory

An In-depth Technical Guide to the Chemical Properties of Boc-L-phenylalanine N-methoxy-N-methylamide

For Researchers, Scientists, and Drug Development Professionals

Introduction

N-tert-butoxycarbonyl-L-phenylalanine N-methoxy-N-methylamide, commonly referred to as Boc-Phe-N(OCH₃)CH₃ or Boc-Phe-Weinreb amide, is a pivotal intermediate in modern organic synthesis, particularly in the realms of peptide chemistry and pharmaceutical development. Its structure, incorporating a Boc-protected amine and a Weinreb amide, offers a unique combination of stability and reactivity, making it an invaluable tool for the precise construction of complex molecules. This guide provides a comprehensive overview of its chemical properties, detailed experimental protocols for its synthesis and characterization, and insights into its applications in drug discovery.

Chemical and Physical Properties

Boc-L-phenylalanine N-methoxy-N-methylamide is commercially available and has been described as both a white to off-white solid and a light yellow oil, suggesting that its physical state may depend on its purity and the specific isomeric form.[1][2] The L-isomer is the most commonly utilized form in the synthesis of biologically active molecules.

Table 1: Physicochemical Properties of Boc-L-phenylalanine N-methoxy-N-methylamide

| Property | Value | Reference(s) |

| CAS Number | 87694-53-9 (L-isomer) | [1][3] |

| Molecular Formula | C₁₆H₂₄N₂O₄ | [1] |

| Molecular Weight | 308.37 g/mol | [1] |

| Appearance | White to off-white solid or light yellow oil | [1][2] |

| Density | 1.11 g/cm³ | [4] |

| Refractive Index | 1.514 | [4] |

| Solubility | Soluble in chloroform and dichloromethane | [2] |

| Storage | 2-8°C, sealed in a dry environment | [1][2] |

Synthesis and Purification

The synthesis of Boc-L-phenylalanine N-methoxy-N-methylamide is typically achieved through the coupling of Boc-L-phenylalanine with N,O-dimethylhydroxylamine. Various coupling reagents can be employed to facilitate this amide bond formation.[5]

Experimental Protocol: Synthesis of (S)-tert-butyl (1-(methoxy(methyl)amino)-1-oxo-3-phenylpropan-2-yl)carbamate[3]

Materials:

-

Boc-L-phenylalanine

-

N,O-Dimethylhydroxylamine hydrochloride

-

Phosphorus trichloride or another suitable coupling agent (e.g., T3P)[6]

-

Anhydrous toluene

-

Saturated sodium bicarbonate solution

-

Ethyl acetate

-

Anhydrous magnesium sulfate

-

Silica gel for column chromatography

-

Petroleum ether

Procedure:

-

Dissolve N,O-dimethylhydroxylamine (or its hydrochloride salt with an appropriate base) and Boc-L-phenylalanine in anhydrous toluene and cool the mixture to 0 °C with stirring.

-

Slowly add a solution of the coupling agent (e.g., phosphorus trichloride) in anhydrous toluene to the reaction mixture.

-

Allow the reaction to gradually warm to room temperature and then heat to 60 °C for approximately 30 minutes, monitoring the reaction progress by thin-layer chromatography (TLC).

-

Upon completion, cool the reaction mixture to room temperature and quench with a saturated sodium bicarbonate solution.

-

Extract the aqueous layer with ethyl acetate.

-

Combine the organic phases and dry over anhydrous magnesium sulfate.

-

Remove the solvent under reduced pressure to obtain the crude product.

Purification Protocol[3]

The crude product can be purified by silica gel column chromatography using a solvent system such as a 3:2 mixture of petroleum ether and ethyl acetate to yield the pure compound.

Spectroscopic Characterization

Table 2: Expected Spectroscopic Data for Boc-L-phenylalanine N-methoxy-N-methylamide

| Technique | Expected Features |

| ¹H NMR | Signals corresponding to the Boc group (singlet, ~1.4 ppm), the phenylalanine side chain (multiplets for aromatic and benzylic protons), the α-proton, and the N-methoxy and N-methyl groups (singlets). |

| ¹³C NMR | Resonances for the carbonyl carbons of the Boc group and the Weinreb amide, aromatic carbons, the α-carbon, and the carbons of the Boc, methoxy, and methyl groups. |

| FT-IR (cm⁻¹) | Characteristic absorptions for the N-H stretch of the carbamate, C-H stretches (aromatic and aliphatic), the C=O stretch of the carbamate and the Weinreb amide, and C-N and C-O stretches. |

| Mass Spectrometry | The mass spectrum should show the molecular ion peak [M]⁺ or adducts such as [M+H]⁺ and [M+Na]⁺, confirming the molecular weight. |

Applications in Drug Development

Boc-L-phenylalanine N-methoxy-N-methylamide is a valuable building block in the synthesis of various pharmaceutical agents, most notably as a precursor to chiral α-amino aldehydes.[3] These aldehydes are key intermediates in the synthesis of peptide-based drugs, including HIV protease inhibitors.[3]

Synthesis of HIV Protease Inhibitors

The Weinreb amide functionality allows for the controlled addition of organometallic reagents or reduction with hydride reagents to yield ketones or aldehydes, respectively, without the common problem of over-addition. The resulting Boc-L-phenylalaninal is a crucial component in the synthesis of several HIV protease inhibitors. The general synthetic pathway involves the reduction of the Weinreb amide to the aldehyde, which then undergoes further reactions to construct the complex inhibitor molecule.

The HIV protease is a critical enzyme for the replication of the HIV virus. It cleaves newly synthesized polyproteins to generate mature protein components of the virion. Inhibitors designed from intermediates like Boc-L-phenylalaninal act as transition-state analogs that bind to the active site of the protease, blocking its function and thus preventing viral maturation.

Conclusion

Boc-L-phenylalanine N-methoxy-N-methylamide is a highly versatile and valuable compound for organic chemists, particularly in the field of drug discovery. Its well-defined chemical properties and reactivity allow for the efficient and controlled synthesis of key intermediates, such as chiral α-amino aldehydes, which are essential for the development of complex therapeutic agents like HIV protease inhibitors. The detailed understanding of its synthesis, purification, and characterization, as outlined in this guide, is crucial for its effective application in research and development.

References

- 1. chemimpex.com [chemimpex.com]

- 2. BOC-PHE-N(OCH3)CH3 CAS#: 87694-53-9 [m.chemicalbook.com]

- 3. This compound | 87694-53-9 [chemicalbook.com]

- 4. molbase.com [molbase.com]

- 5. orientjchem.org [orientjchem.org]

- 6. Synthesis and characterization of phenylalanine amides active against Mycobacterium abscessus and other mycobacteria - PMC [pmc.ncbi.nlm.nih.gov]

An In-depth Technical Guide to (S)-tert-butyl (1-(methoxy(methyl)amino)-1-oxo-3-phenylpropan-2-yl)carbamate: Structure, Synthesis, and Applications

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the chemical compound (S)-tert-butyl (1-(methoxy(methyl)amino)-1-oxo-3-phenylpropan-2-yl)carbamate, a key intermediate in pharmaceutical synthesis. This document details its chemical structure, experimental protocols for its synthesis, and its role in the development of therapeutic agents, particularly HIV protease inhibitors.

Chemical Structure and Properties

(S)-tert-butyl (1-(methoxy(methyl)amino)-1-oxo-3-phenylpropan-2-yl)carbamate, also known as N-Boc-L-phenylalanine N-methoxy-N-methylamide or a Weinreb amide of Boc-L-phenylalanine, is a crucial building block in organic synthesis. Its structure features a tert-butoxycarbonyl (Boc) protecting group on the amine of L-phenylalanine, and a Weinreb amide at the C-terminus. This unique combination allows for the controlled formation of carbon-carbon bonds, making it a valuable reagent in the synthesis of complex molecules.

| Identifier | Value |

| CAS Number | 87694-53-9 |

| Molecular Formula | C16H24N2O4 |

| Molecular Weight | 308.37 g/mol |

| Appearance | Light Yellow Oil or White to off-white solid |

| Purity | ≥ 98% (HPLC, Chiral purity)[1] |

| Storage Conditions | 0-8 °C[1] |

Synthesis of (S)-tert-butyl (1-(methoxy(methyl)amino)-1-oxo-3-phenylpropan-2-yl)carbamate

The synthesis of this compound is typically achieved through the coupling of N-Boc-L-phenylalanine with N,O-dimethylhydroxylamine. Several methods have been reported, with variations in coupling reagents and reaction conditions.

Experimental Protocol: Synthesis using Phosphorus Trichloride

A common and effective method for the synthesis of (S)-tert-butyl (1-(methoxy(methyl)amino)-1-oxo-3-phenylpropan-2-yl)carbamate involves the use of phosphorus trichloride as a coupling agent.[2]

Materials:

-

N-Boc-L-phenylalanine

-

N,O-Dimethylhydroxylamine

-

Anhydrous Toluene

-

Phosphorus Trichloride

-

Saturated Sodium Bicarbonate Solution

-

Ethyl Acetate

-

Anhydrous Magnesium Sulfate

-

Silica Gel for column chromatography

-

Petroleum Ether

-

Ethyl Acetate

Procedure:

-

Dissolve N,O-dimethylhydroxylamine (6.0 mmol) and N-Boc-L-phenylalanine (2.0 mmol) in anhydrous toluene (10 mL) in a reaction vessel.

-

Stir the mixture for 10 minutes at 0 °C.

-

Slowly add a solution of phosphorus trichloride (1.0 mmol) in anhydrous toluene (2 mL) dropwise to the reaction mixture.

-

Allow the reaction mixture to gradually warm to room temperature and then stir for 30 minutes at 60 °C.

-

Monitor the progress of the reaction using thin-layer chromatography (TLC).

-

Upon completion, cool the mixture to room temperature and quench the reaction with a saturated sodium bicarbonate solution (20 mL).

-

Extract the aqueous layer with ethyl acetate (3 x 10 mL).

-

Combine the organic phases and dry over anhydrous magnesium sulfate.

-

Remove the solvent under reduced pressure.

-

Purify the crude product by column chromatography on silica gel using a mixture of petroleum ether and ethyl acetate (3:2) as the eluent.

-

The final product is obtained as a colorless oil with a yield of approximately 97%.[2]

Characterization Data

The structure of the synthesized compound can be confirmed by spectroscopic methods.

| ¹H NMR (300 MHz, CDCl₃) | ¹³C NMR (75 MHz, CDCl₃) |

| δ = 1.37 (s, 9 H, Boc) | δ = 28.3 (Boc) |

| 2.85 (dd, J = 6.0, 13.1 Hz, 1 H, CH₂) | 32.1 (CH) |

| 3.03 (dd, J = 6.1, 13.5 Hz, 1 H, CH₂) | 38.8 (CH₂) |

| 3.14 (s, 3 H, CH₃) | 51.5 (CH₃) |

| 3.63 (s, 3 H, CH₃O) | 61.3 (CH₃O) |

| 4.92 (m, 1 H, CH) | 79.5 (C-Boc) |

| 5.20 (m, 1 H, NH) | 126.5 (CH-Ph) |

| 7.21 (5 H, Ph) | 128.5 (2xCH-Ph) |

| 129.4 (2xCH-Ph) | |

| 136.6 (C-Ph) | |

| 155.2 (C=O, Boc) | |

| 172.3 (C=O, amide) |

Source:[3]

Applications in Drug Development

(S)-tert-butyl (1-(methoxy(methyl)amino)-1-oxo-3-phenylpropan-2-yl)carbamate is a valuable intermediate in the synthesis of various pharmaceutical compounds, most notably HIV protease inhibitors.[2] The Weinreb amide functionality allows for the facile introduction of a ketone group, a key structural feature in many of these inhibitors.

The general workflow for the utilization of this compound in the synthesis of a ketone intermediate is depicted below.

Caption: Synthetic workflow from N-Boc-L-phenylalanine to a ketone intermediate for HIV protease inhibitors.

This workflow highlights the critical role of the Weinreb amide as a stable intermediate that can be readily converted to a ketone through reaction with an organometallic reagent, such as a Grignard reagent. This ketone intermediate then serves as a precursor for the synthesis of more complex drug molecules.

Conclusion

(S)-tert-butyl (1-(methoxy(methyl)amino)-1-oxo-3-phenylpropan-2-yl)carbamate is a synthetically versatile and commercially important compound. Its well-defined structure and the availability of reliable synthetic protocols make it an indispensable tool for medicinal chemists and researchers in the field of drug development. The ability to efficiently generate ketone functionalities from this intermediate has significantly contributed to the synthesis of a range of therapeutic agents, underscoring its importance in modern pharmaceutical research.

References

An In-Depth Technical Guide to the Synthesis of Boc-L-phenylalanine Weinreb Amide

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comprehensive overview of the synthetic route to obtain Boc-L-phenylalanine Weinreb amide, a crucial building block in modern organic synthesis and drug discovery. The methodologies presented are based on established and reliable procedures, ensuring reproducibility and high yields.

Synthetic Strategy Overview

The synthesis of Boc-L-phenylalanine Weinreb amide is a two-step process. The first step involves the protection of the amino group of L-phenylalanine with a tert-butyloxycarbonyl (Boc) group. The subsequent step is the coupling of the resulting N-Boc-L-phenylalanine with N,O-dimethylhydroxylamine hydrochloride to form the desired Weinreb amide. This process is outlined below.

An In-depth Technical Guide to the Physical Properties of Boc-phe-N(och3)CH3

For Researchers, Scientists, and Drug Development Professionals

Introduction

N-tert-Butoxycarbonyl-L-phenylalanine N-methoxy-N-methylamide, commonly referred to as Boc-phe-N(och3)CH3 or Boc-Phe-Weinreb amide, is a crucial intermediate in modern organic synthesis, particularly in the construction of complex molecules and peptidomimetics. Its unique structural features, including the acid-labile Boc protecting group and the versatile Weinreb amide functionality, make it an invaluable building block in drug discovery and development. This technical guide provides a comprehensive overview of the physical properties of this compound, detailed experimental protocols for their determination, and a visualization of its synthetic workflow.

Core Physical Properties

Precise knowledge of the physical properties of this compound is essential for its effective use in synthetic chemistry, enabling accurate reaction setup, monitoring, and purification. The following table summarizes the key physical data for this compound. It is important to note that there are some discrepancies in the reported physical state of this compound in commercially available sources, with some describing it as a colorless oil and others as a white to off-white solid.[1] This variation may be attributable to the presence of residual solvents or polymorphic forms.

| Property | Value | Source |

| CAS Number | 87694-53-9 | [1] |

| Molecular Formula | C₁₆H₂₄N₂O₄ | [1] |

| Molecular Weight | 308.4 g/mol | [1] |

| Appearance | White to off-white solid | [1] |

| Melting Point | Not available | |

| Boiling Point | Not available | |

| Density | Not available | |

| Refractive Index | Not available | |

| Optical Rotation | Not available | |

| Solubility | Soluble in common organic solvents such as dichloromethane, ethyl acetate, and methanol. |

Experimental Protocols

Accurate determination of the physical properties of this compound requires standardized experimental procedures. Below are detailed methodologies for key characterization experiments.

Determination of Melting Point

Since this compound has been reported as both a solid and an oil, the melting point determination is crucial for assessing the purity of a solid sample.

Apparatus:

-

Melting point apparatus (e.g., Thomas-Hoover Uni-Melt or similar)

-

Capillary tubes (sealed at one end)

-

Spatula

-

Mortar and pestle

Procedure:

-

Ensure the sample is crystalline and dry. If the sample is an oil that can solidify, induce crystallization by scratching the side of the container with a glass rod or by cooling.

-

Grind a small amount of the solid sample to a fine powder using a mortar and pestle.

-

Pack the powdered sample into a capillary tube to a height of 2-3 mm by tapping the sealed end of the tube on a hard surface.

-

Place the capillary tube in the heating block of the melting point apparatus.

-

Heat the block rapidly to a temperature approximately 15-20 °C below the expected melting point.

-

Decrease the heating rate to 1-2 °C per minute to allow for thermal equilibrium.

-

Record the temperature at which the first drop of liquid appears (the beginning of the melting range) and the temperature at which the entire sample becomes a clear liquid (the end of the melting range).

-

A sharp melting range (typically 1-2 °C) is indicative of a pure compound.

Determination of Boiling Point (for oily samples)

For samples of this compound that are oils at room temperature, the boiling point can be determined using a micro-boiling point or distillation method.

Apparatus:

-

Small-scale distillation apparatus (including a round-bottom flask, distillation head with a thermometer adapter, condenser, and receiving flask)

-

Heating mantle or oil bath

-

Boiling chips

-

Thermometer

Procedure:

-

Place a small volume (e.g., 5-10 mL) of the oily sample into the round-bottom flask along with a few boiling chips.

-

Assemble the distillation apparatus, ensuring all joints are properly sealed.

-

Position the thermometer so that the top of the bulb is level with the bottom of the side arm of the distillation head.

-

Begin heating the sample gently.

-

Observe the temperature as the liquid begins to boil and the vapor condenses on the thermometer bulb.

-

The boiling point is the temperature at which the vapor and liquid are in equilibrium, characterized by a stable temperature reading as the condensate drips into the condenser.

-

Record the temperature range over which the majority of the liquid distills.

Determination of Specific Optical Rotation

As a chiral molecule derived from L-phenylalanine, determining the specific optical rotation of this compound is essential to confirm its enantiomeric purity.

Apparatus:

-

Polarimeter

-

Polarimeter cell (typically 1 dm in length)

-

Volumetric flask

-

Analytical balance

-

Spectroscopic grade solvent (e.g., methanol or chloroform)

Procedure:

-

Accurately weigh a sample of this compound (e.g., 100 mg) and dissolve it in a known volume of the chosen solvent (e.g., 10 mL) in a volumetric flask.

-

Calibrate the polarimeter by filling the polarimeter cell with the pure solvent and setting the reading to zero.

-

Rinse the polarimeter cell with a small amount of the sample solution before filling it completely, ensuring no air bubbles are present.

-

Place the filled cell in the polarimeter and measure the observed rotation (α).

-

The specific rotation ([α]) is calculated using the following formula: [α] = α / (c × l) where:

-

α is the observed rotation in degrees.

-

c is the concentration of the solution in g/mL.

-

l is the path length of the polarimeter cell in decimeters (dm).

-

-

The measurement should also report the temperature (T) and the wavelength (λ) of the light source used (commonly the sodium D-line, 589 nm).

Synthetic Workflow

The synthesis of this compound is typically achieved through the coupling of N-Boc-L-phenylalanine with N,O-dimethylhydroxylamine. This reaction, often referred to as Weinreb amide formation, is a reliable method for preparing these versatile synthetic intermediates.

Caption: Synthetic workflow for this compound.

Conclusion

This compound stands as a cornerstone intermediate for the synthesis of a wide array of biologically active molecules. A thorough understanding of its physical properties and the experimental protocols for their determination is paramount for its successful application in research and development. This guide provides a foundational understanding for scientists and professionals, enabling them to confidently utilize this versatile building block in their synthetic endeavors. Further research to definitively establish the melting point, boiling point, and specific optical rotation of highly purified this compound would be beneficial to the scientific community.

References

Technical Overview: Physicochemical Properties of Boc-Phe-N(OCH3)CH3

For Immediate Release

This document provides a detailed summary of the key physicochemical properties of the N-protected amino acid derivative, Boc-Phe-N(OCH3)CH3, a compound of significant interest in peptide synthesis and pharmaceutical research. The information is intended for researchers, scientists, and professionals in the field of drug development and organic chemistry.

The compound, systematically named (S)-tert-butyl (1-(methoxy(methyl)amino)-1-oxo-3-phenylpropan-2-yl)carbamate, is a versatile building block.[1] The presence of the tert-butoxycarbonyl (Boc) protecting group enhances its stability and solubility, while the N-methoxy-N-methylamide (Weinreb amide) functional group at the C-terminus makes it a valuable intermediate for the synthesis of aldehydes and ketones.[1][2]

Physicochemical Data

The fundamental molecular properties of this compound have been determined and are presented below. These values are critical for experimental design, reaction stoichiometry, and analytical characterization.

| Property | Value | Source |

| Molecular Formula | C₁₆H₂₄N₂O₄ | [2][3][4] |

| Molecular Weight | 308.37 g/mol | [3][4][5] |

| Alternate MW Value | 308.4 g/mol | [2] |

| CAS Number | 87694-53-9 | [2][4][5][6] |

| Appearance | White to off-white solid | [2] |

| Purity | ≥ 98% (HPLC) | [2] |

| Storage Conditions | 0-8 °C, Sealed in dry environment | [2][5] |

Synthesis and Application Workflow

The logical workflow for the utilization of this compound in synthetic chemistry typically follows a path from its own synthesis to its subsequent reaction to form other critical intermediates. A common application involves its reduction to form the corresponding Boc-protected amino aldehyde, an important precursor for HIV protease inhibitors.[1]

Experimental Protocol: Synthesis of this compound

A representative method for the synthesis of the title compound is provided below, based on established procedures.[1]

Materials:

-

N-(tert-Butoxycarbonyl)-L-phenylalanine (Boc-Phe-OH)

-

N,O-Dimethylhydroxylamine hydrochloride

-

Phosphorus trichloride

-

Anhydrous toluene

-

Saturated sodium bicarbonate solution

-

Ethyl acetate

-

Anhydrous magnesium sulfate

-

Silica gel for column chromatography

Procedure:

-

N,O-Dimethylhydroxylamine (3.0 eq) and Boc-L-phenylalanine (1.0 eq) are dissolved in anhydrous toluene and stirred for 10 minutes at 0 °C.[1]

-

A solution of phosphorus trichloride (0.5 eq) in anhydrous toluene is added dropwise to the reaction mixture.[1]

-

The reaction is allowed to warm to room temperature and is then heated to 60 °C for 30 minutes, with progress monitored by Thin Layer Chromatography (TLC).[1]

-

Upon completion, the mixture is cooled and quenched with a saturated sodium bicarbonate solution.[1]

-

The product is extracted with ethyl acetate. The combined organic layers are dried over anhydrous magnesium sulfate.[1]

-

The solvent is removed under reduced pressure, and the crude product is purified by silica gel column chromatography to yield the final compound.[1]

References

Spectroscopic and Structural Elucidation of Boc-L-phenylalanine N-methoxy-N-methylamide: A Technical Guide

Introduction

N-(tert-Butoxycarbonyl)-L-phenylalanine N-methoxy-N-methylamide, commonly referred to as Boc-Phe-Weinreb amide (systematic name: (S)-tert-Butyl (1-(methoxy(methyl)amino)-1-oxo-3-phenylpropan-2-yl)carbamate), is a crucial intermediate in synthetic organic chemistry. Its Weinreb amide functionality provides a stable yet reactive handle for the synthesis of ketones and aldehydes, making it a valuable building block in the development of pharmaceutical agents, including protease inhibitors.[1] This technical guide provides a comprehensive overview of the spectroscopic data (NMR, IR, and MS) for this compound, intended for researchers, scientists, and professionals in drug development.

Spectroscopic Data

The structural integrity and purity of Boc-L-phenylalanine N-methoxy-N-methylamide (CAS No. 87694-53-9) are confirmed through various spectroscopic techniques. The following sections present the nuclear magnetic resonance (NMR), infrared (IR), and mass spectrometry (MS) data.

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy provides detailed information about the carbon-hydrogen framework of the molecule. The ¹H and ¹³C NMR data are summarized below.[2]

Table 1: ¹H NMR Data for Boc-phe-N(och3)CH3 (300 MHz, CDCl₃) [2]

| Chemical Shift (δ) ppm | Multiplicity | Coupling Constant (J) Hz | Number of Protons | Assignment |

| 7.21 | m | - | 5H | Phenyl (Ar-H) |

| 5.20 | m | - | 1H | NH (carbamate) |

| 4.92 | m | - | 1H | α-CH |

| 3.63 | s | - | 3H | OCH₃ |

| 3.14 | s | - | 3H | NCH₃ |

| 3.03 | dd | 6.1, 13.5 | 1H | β-CH₂ |

| 2.85 | dd | 6.0, 13.1 | 1H | β-CH₂ |

| 1.37 | s | - | 9H | Boc (C(CH₃)₃) |

Table 2: ¹³C NMR Data for this compound (75 MHz, CDCl₃) [2]

| Chemical Shift (δ) ppm | Assignment |

| 172.3 | C=O (Weinreb amide) |

| 155.2 | C=O (Boc) |

| 136.6 | C-Ph (quaternary) |

| 129.4 | 2 x CH (aromatic) |

| 128.5 | 2 x CH (aromatic) |

| 126.7 | CH (aromatic) |

| 79.8 | C (Boc quaternary) |

| 61.6 | OCH₃ |

| 53.0 | α-CH |

| 38.8 | β-CH₂ |

| 32.1 | NCH₃ |

| 28.3 | C(CH₃)₃ (Boc) |

Infrared (IR) Spectroscopy

While specific experimental IR data for this compound was not found in the cited literature, the expected characteristic absorption bands can be predicted based on its functional groups.

Table 3: Predicted IR Absorption Bands for this compound

| Wavenumber (cm⁻¹) | Intensity | Functional Group Vibration |

| ~3300 | Medium | N-H Stretch (carbamate) |

| 3100-3000 | Medium-Weak | C-H Stretch (aromatic) |

| 2975-2950 | Medium | C-H Stretch (aliphatic, Boc) |

| ~1710 | Strong | C=O Stretch (carbamate, Boc) |

| ~1660 | Strong | C=O Stretch (Weinreb amide) |

| ~1500 | Medium | C=C Stretch (aromatic ring) |

| ~1365 | Medium | C-H Bend (gem-dimethyl, Boc) |

| ~1160 | Strong | C-O Stretch (carbamate) |

Mass Spectrometry (MS)

High-resolution mass spectrometry (HRMS) confirms the elemental composition and molecular weight of the compound.

Table 4: Mass Spectrometry Data for this compound [2]

| Ion | Calculated m/z | Found m/z | Technique |

| [M+H]⁺ | 309.1814 | 309.1814 | FAB-HRMS |

Experimental Protocols

The following are generalized protocols for obtaining the spectroscopic data presented above.

1. Nuclear Magnetic Resonance (NMR) Spectroscopy

-

Sample Preparation: A sample of approximately 5-10 mg of this compound is dissolved in about 0.6 mL of deuterated chloroform (CDCl₃).

-

Instrumentation: ¹H and ¹³C NMR spectra are recorded on a 300 MHz (or higher) NMR spectrometer.

-

¹H NMR Acquisition: The proton spectrum is acquired with a sufficient number of scans to obtain a good signal-to-noise ratio. Chemical shifts are reported in parts per million (ppm) relative to tetramethylsilane (TMS) as an internal standard, using the residual solvent peak (CHCl₃ at 7.26 ppm) for calibration.

-

¹³C NMR Acquisition: The carbon spectrum is acquired using a proton-decoupled pulse sequence. Chemical shifts are reported in ppm, with the CDCl₃ solvent peak at 77.16 ppm used as a reference.

2. Infrared (IR) Spectroscopy

-

Sample Preparation: A small amount of the neat compound (if an oil) is placed directly on the crystal of an Attenuated Total Reflectance (ATR) accessory. If the compound is a solid, a small amount is pressed against the crystal.

-

Instrumentation: An FTIR spectrometer is used to record the spectrum.

-

Data Acquisition: The spectrum is typically recorded over a range of 4000 to 400 cm⁻¹. A background spectrum of the clean ATR crystal is taken before the sample measurement. The data is presented as a plot of transmittance (%) versus wavenumber (cm⁻¹).

3. Mass Spectrometry (MS)

-

Sample Preparation: The sample is dissolved in a suitable solvent, such as methanol or acetonitrile, to a concentration of approximately 1 mg/mL. This stock solution is then further diluted for analysis.

-

Instrumentation: A high-resolution mass spectrometer, for instance, one utilizing Fast Atom Bombardment (FAB) or Electrospray Ionization (ESI), is used.[2]

-

Data Acquisition: The sample solution is introduced into the ion source. For positive ion mode, the instrument is calibrated and set to detect protonated molecules ([M+H]⁺). The mass-to-charge ratio (m/z) is measured with high accuracy to allow for the determination of the elemental formula.

Visualization of Spectroscopic Analysis Workflow

The following diagram illustrates the general workflow for the spectroscopic characterization of a synthesized organic compound like this compound.

Caption: Workflow for Synthesis and Spectroscopic Characterization.

References

In-Depth Technical Guide: BOC-PHE-N(OCH3)CH3 (CAS 87694-53-9)

For Researchers, Scientists, and Drug Development Professionals

Introduction

N-tert-Butoxycarbonyl-L-phenylalanine N-methoxy-N-methylamide, commonly referred to as BOC-PHE-N(OCH3)CH3, is a chemically protected amino acid derivative with the CAS number 87694-53-9.[1] This compound is a vital intermediate in organic synthesis, particularly in the fields of medicinal chemistry and drug development. Its structure incorporates a tert-butoxycarbonyl (Boc) protecting group on the amine of L-phenylalanine, and the carboxylic acid is converted to a N-methoxy-N-methylamide, also known as a Weinreb amide. This unique combination of features makes it a stable, versatile, and highly valuable building block for the synthesis of complex molecules, most notably as a precursor to certain HIV protease inhibitors.[1][2]

This technical guide provides a comprehensive overview of this compound, including its physicochemical properties, synthesis, and applications, with a focus on its role in synthetic methodologies relevant to drug discovery.

Physicochemical Properties

A summary of the key physicochemical properties of this compound is presented in the table below.

| Property | Value | Reference |

| CAS Number | 87694-53-9 | [1] |

| Molecular Formula | C16H24N2O4 | [1] |

| Molecular Weight | 308.37 g/mol | [1] |

| Appearance | Light yellow oil or white to off-white solid | [1][3] |

| Solubility | Soluble in chloroform and dichloromethane. | [1] |

| Storage Temperature | 2-8°C, sealed in a dry environment. | [1] |

Synthesis and Reactivity

Synthesis of this compound

The most common method for the synthesis of this compound involves the coupling of N-Boc-L-phenylalanine with N,O-dimethylhydroxylamine. A general experimental protocol is as follows:

Experimental Protocol: Synthesis of this compound [1][2]

-

Materials:

-

N-Boc-L-phenylalanine

-

N,O-Dimethylhydroxylamine hydrochloride

-

Phosphorus trichloride or another suitable coupling agent (e.g., DCC, HATU)

-

Anhydrous toluene

-

Triethylamine or another suitable base

-

Saturated sodium bicarbonate solution

-

Ethyl acetate

-

Anhydrous magnesium sulfate

-

Silica gel for column chromatography

-

Petroleum ether

-

-

Procedure:

-

Dissolve N-Boc-L-phenylalanine (1 equivalent) and N,O-dimethylhydroxylamine hydrochloride (3 equivalents) in anhydrous toluene.

-

Cool the mixture to 0°C with stirring.

-

Slowly add a solution of phosphorus trichloride (0.5 equivalents) in anhydrous toluene to the reaction mixture.

-

Allow the reaction to warm to room temperature and then heat to 60°C for approximately 30 minutes.

-

Monitor the reaction progress using thin-layer chromatography (TLC).

-

Upon completion, cool the reaction mixture to room temperature and quench with a saturated sodium bicarbonate solution.

-

Extract the aqueous layer with ethyl acetate.

-

Combine the organic layers and dry over anhydrous magnesium sulfate.

-

Remove the solvent under reduced pressure.

-

Purify the crude product by silica gel column chromatography using a petroleum ether-ethyl acetate gradient to yield the final product as a colorless oil.

-

A diagrammatic representation of the synthesis workflow is provided below.

References

The Cornerstone of Modern Peptide Synthesis: An In-depth Technical Guide to the Role of the Boc Protecting Group

For Researchers, Scientists, and Drug Development Professionals

The tert-butyloxycarbonyl (Boc) protecting group has been a foundational tool in the field of peptide chemistry, particularly in the context of solid-phase peptide synthesis (SPPS). Its unique chemical properties and predictable reactivity have enabled the synthesis of countless peptides for research, diagnostics, and therapeutic applications. This technical guide provides a comprehensive overview of the Boc group's role in peptide synthesis, detailing its chemistry, applications, and the technical protocols associated with its use.

Core Principles of the Boc Protecting Group in Peptide Synthesis

The primary function of the Boc group in peptide synthesis is the reversible protection of the α-amino group of an amino acid.[1][2] This protection is essential to prevent unwanted side reactions and to ensure the controlled, sequential addition of amino acids to the growing peptide chain.[2] The Boc group is a carbamate that is stable under neutral and basic conditions but is readily cleaved by acids, a characteristic that forms the basis of the Boc/Bzl (tert-butyloxycarbonyl/benzyl) strategy in SPPS.[1][2]

In this strategy, the temporary Nα-Boc protecting group is removed by a moderately strong acid, typically trifluoroacetic acid (TFA), while more permanent, acid-stable protecting groups, such as benzyl-based ethers and esters, are used for the side chains of trifunctional amino acids.[2][3] These side-chain protecting groups are only removed at the final stage of synthesis using a much stronger acid, like anhydrous hydrogen fluoride (HF).[4]

Advantages and Disadvantages of the Boc Strategy

The choice between Boc and the alternative Fmoc (9-fluorenylmethyloxycarbonyl) strategy depends on the specific requirements of the peptide being synthesized. The Boc strategy offers several advantages, including the lower cost of Boc-protected amino acids and some of the solvents used.[1][5][] It can also be advantageous for the synthesis of long or hydrophobic peptides that are prone to aggregation, as the protonation of the N-terminus after each acidic deprotection step can help to disrupt interchain hydrogen bonding.[5][7]

However, the Boc strategy also has its drawbacks. The repeated use of strong acid for deprotection can lead to the gradual degradation of the peptide chain and the cleavage of acid-sensitive side-chain protecting groups.[1] The final cleavage step requires the use of hazardous reagents like HF, which necessitates specialized and expensive equipment.[4]

Chemical Mechanisms and Workflows

The successful application of the Boc strategy hinges on a thorough understanding of the chemical reactions involved in the protection and deprotection steps, as well as the overall workflow of Boc-SPPS.

Boc Protection of Amino Acids

The introduction of the Boc group onto the α-amino group of an amino acid is typically achieved by reacting the amino acid with di-tert-butyl dicarbonate (Boc₂O) in the presence of a base.[8][9] The base deprotonates the amino group, increasing its nucleophilicity and facilitating its attack on one of the carbonyl carbons of the Boc anhydride.[10]

Boc Solid-Phase Peptide Synthesis (SPPS) Cycle

The Boc-SPPS cycle is a repetitive process involving three key steps for each amino acid addition: deprotection, neutralization, and coupling.[8]

Boc Deprotection Mechanism

The removal of the Boc group is achieved through an acid-catalyzed mechanism.[2][11] The carbonyl oxygen of the Boc group is protonated by a strong acid like TFA, leading to the formation of a stable tert-butyl cation and a carbamic acid intermediate, which then decarboxylates to yield the free amine.[2][11]

Quantitative Data Presentation

The efficiency of each step in the Boc-SPPS process is crucial for the overall yield and purity of the final peptide. The following tables summarize key quantitative data for the Boc strategy.

Table 1: Comparison of Boc and Fmoc Strategies for a Model Pentapeptide Synthesis [12]

| Parameter | Boc Strategy | Fmoc Strategy | Notes |

| Crude Peptide Yield | ~65% | ~80% | Higher yields are often observed with the Fmoc strategy for modified peptides due to milder reaction conditions. |

| Crude Peptide Purity (by HPLC) | ~55% | ~75% | The milder conditions of Fmoc-SPPS typically result in fewer side reactions and a cleaner crude product. |

| Final Purified Peptide Yield | ~25% | ~40% | Higher crude purity simplifies purification, leading to a better recovery of the final product. |

| Final Peptide Purity (by HPLC) | >98% | >98% | Both strategies can yield high-purity peptides after purification. |

| Target Mass Confirmation (by MS) | Confirmed | Confirmed | Mass spectrometry is essential to verify the identity of the synthesized peptide. |

Note: This data is illustrative and can vary depending on the specific peptide sequence, coupling reagents, and synthesis conditions.[12]

Table 2: Cost-Effectiveness Comparison of Boc vs. Fmoc Strategies [1][5][]

| Factor | Boc Strategy | Fmoc Strategy |

| Amino Acid Derivative Cost | Lower initial cost for Boc-protected amino acids.[5] | Higher initial cost for Fmoc-protected amino acids.[5] |

| Deprotection Reagent Cost | Trifluoroacetic acid (TFA) is relatively inexpensive.[5] | Piperidine is used, which can be recycled.[] |

| Solvent Cost | Often utilizes less expensive solvents like dichloromethane (DCM).[1] | Relies on more costly solvents like N,N-dimethylformamide (DMF) or N-methyl-2-pyrrolidone (NMP).[5] |

| Overall Cost-Effectiveness | Can be more cost-effective for specific, well-established manufacturing processes.[1] | May be more cost-effective overall due to higher efficiency, purity, and reduced purification needs.[] |

Experimental Protocols

The following are detailed methodologies for the key experiments in Boc-based peptide synthesis.

Nα-Boc Protection of an Amino Acid

This protocol describes a general procedure for the N-protection of an amino acid using di-tert-butyl dicarbonate.[14]

Materials:

-

Amino acid (1.0 eq)

-

Di-tert-butyl dicarbonate ((Boc)₂O) (1.1 eq)

-

Sodium hydroxide (NaOH) or Triethylamine (TEA)

-

Solvent (e.g., 1,4-Dioxane/Water, THF/Water)

-

Ethyl acetate

-

1M Hydrochloric acid (HCl)

-

Brine (saturated NaCl solution)

-

Anhydrous sodium sulfate (Na₂SO₄)

Procedure:

-

Dissolve the amino acid in a 1:1 mixture of the chosen solvent system (e.g., dioxane and water).

-

Add the base (e.g., NaOH) to the solution and stir until the amino acid is completely dissolved.

-

Cool the reaction mixture to 0 °C in an ice bath.

-

Add di-tert-butyl dicarbonate ((Boc)₂O) to the reaction mixture portion-wise while stirring.

-

Allow the reaction to warm to room temperature and stir for 2-4 hours or until completion is confirmed by TLC.

-

Concentrate the reaction mixture under reduced pressure to remove the organic solvent.

-

Cool the remaining aqueous solution in an ice bath and acidify to a pH of 2-3 with 1M HCl.

-

Extract the product with ethyl acetate.

-

Combine the organic layers and wash with brine.

-

Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure to yield the N-Boc protected amino acid.

Step-by-Step Boc Solid-Phase Peptide Synthesis (SPPS) Protocol[10]

This protocol outlines the manual synthesis of a peptide on a solid support using the Boc strategy.

1. Resin Swelling:

-

Place the desired amount of resin (e.g., Merrifield for peptide acids, MBHA for peptide amides) in a reaction vessel.

-

Add dichloromethane (DCM) to swell the resin for 30-60 minutes.

-

Drain the solvent.

2. Nα-Boc Deprotection:

-

Add a solution of 50% TFA in DCM to the swollen resin.

-

Perform a pre-wash by agitating the resin with the TFA/DCM solution for 5 minutes.

-

Drain the solution and add a fresh portion of 50% TFA in DCM.

-

Agitate the mixture for an additional 15-25 minutes.

-

Drain the deprotection solution and wash the resin with DCM and isopropanol (IPA).

3. Neutralization:

-

Add a solution of 10% diisopropylethylamine (DIEA) in DCM to the resin and agitate for 1-2 minutes.

-

Drain the neutralization solution and repeat the step.

-

Wash the resin with DCM to remove excess base.

4. Amino Acid Coupling:

-

In a separate vessel, dissolve 2-4 equivalents of the Nα-Boc protected amino acid and a coupling agent (e.g., HBTU, HOBt) in DMF or a DCM/DMF mixture.

-

Add the activated amino acid solution to the neutralized peptide-resin.

-

Add 4-6 equivalents of DIEA to initiate the coupling.

-

Agitate the reaction mixture at room temperature for 1-2 hours. Monitor the reaction completion using the Kaiser test.

-

Wash the resin with DMF and DCM.

Repeat steps 2-4 for each subsequent amino acid in the peptide sequence.

Final Cleavage from the Resin (HF Cleavage)[4][5][6]

Safety Precaution: Anhydrous Hydrogen Fluoride (HF) is extremely toxic and corrosive. This procedure must be performed in a specialized, HF-resistant apparatus within a certified fume hood by trained personnel.

Materials:

-

Dried peptide-resin

-

Scavengers (e.g., anisole, p-cresol, dimethyl sulfide)

-

Anhydrous Hydrogen Fluoride (HF)

-

Cold diethyl ether

Procedure:

-

Place the dried peptide-resin in the HF reaction vessel.

-

Add the appropriate scavenger mixture.

-

Cool the vessel in a dry ice/acetone bath.

-

Distill anhydrous HF into the vessel.

-

Stir the mixture at 0°C for 1 hour.

-

Evaporate the HF under vacuum.

-

Wash the resulting peptide and resin mixture with cold diethyl ether to precipitate the crude peptide.

-

Collect the precipitated peptide by filtration or centrifugation.

Troubleshooting Common Side Reactions

Several side reactions can occur during Boc-based peptide synthesis, leading to impurities and reduced yields.

Table 3: Common Side Reactions in Boc-SPPS and Mitigation Strategies [15]

| Side Reaction | Description | Mitigation Strategies |

| Incomplete Deprotection | The N-terminal Boc group is not fully removed, leading to deletion sequences. | Increase TFA concentration or deprotection time; ensure adequate resin swelling.[16] |

| Alkylation of Sensitive Residues | The tert-butyl cation generated during deprotection can alkylate nucleophilic side chains (e.g., Trp, Met, Cys). | Use a scavenger cocktail (e.g., anisole, thioanisole, ethanedithiol) during deprotection and final cleavage.[15] |

| Aspartimide Formation | Intramolecular cyclization of aspartic acid residues, particularly in Asp-Gly or Asp-Ser sequences. | Use a more sterically hindered protecting group for the aspartic acid side chain (e.g., cyclohexyl ester).[15] |

| Pyroglutamate Formation | Cyclization of an N-terminal glutamine or glutamic acid residue. | Ensure rapid and efficient coupling of the second amino acid; couple Boc-pGlu-OH directly if pyroglutamate is desired.[15] |

| Diketopiperazine Formation | Intramolecular cyclization of a dipeptide, leading to its cleavage from the resin, especially with Pro or Gly at the N-terminus. | Utilize in situ neutralization protocols to minimize the time the free N-terminus is exposed.[7] |

Conclusion

The Boc protecting group remains a powerful and relevant tool in peptide synthesis. Its cost-effectiveness and utility in synthesizing challenging sequences, particularly those prone to aggregation, ensure its continued use in both academic research and industrial drug development. A thorough understanding of the underlying chemistry, adherence to detailed experimental protocols, and awareness of potential side reactions are paramount for the successful application of the Boc strategy in the synthesis of high-quality peptides. While the Fmoc strategy has become more prevalent due to its milder conditions, the Boc methodology provides a robust and often necessary alternative in the peptide chemist's arsenal.

References

- 1. benchchem.com [benchchem.com]

- 2. benchchem.com [benchchem.com]

- 3. peptide.com [peptide.com]

- 4. Anhydrous hydrogen fluoride cleavage in Boc solid phase peptide synthesis - PMC [pmc.ncbi.nlm.nih.gov]

- 5. benchchem.com [benchchem.com]

- 7. peptide.com [peptide.com]

- 8. benchchem.com [benchchem.com]

- 9. Boc-Protected Amino Groups [organic-chemistry.org]

- 10. Redirecting [linkinghub.elsevier.com]

- 11. benchchem.com [benchchem.com]

- 12. benchchem.com [benchchem.com]

- 14. benchchem.com [benchchem.com]

- 15. benchchem.com [benchchem.com]

- 16. benchchem.com [benchchem.com]

The Weinreb Amide: A Versatile and Indispensable Tool in Modern Organic Chemistry

An In-depth Technical Guide for Researchers, Scientists, and Drug Development Professionals

In the landscape of modern organic synthesis, the quest for reliable and high-yielding methodologies for carbon-carbon bond formation is paramount. Among the arsenal of synthetic tools available to chemists, the Weinreb amide has emerged as a uniquely versatile and dependable functional group, particularly for the synthesis of ketones and aldehydes. Its remarkable stability and predictable reactivity have established it as a cornerstone in the construction of complex molecular architectures, finding widespread application in natural product synthesis and the development of novel pharmaceuticals. This technical guide provides a comprehensive overview of the core principles of Weinreb amide chemistry, including its synthesis, mechanistic underpinnings, and broad utility, supplemented with detailed experimental protocols and quantitative data to empower researchers in their synthetic endeavors.

The Power of Controlled Reactivity: Understanding the Weinreb Amide

A Weinreb amide, formally an N-methoxy-N-methylamide, is a unique carboxylic acid derivative that exhibits exceptional stability towards a wide range of nucleophiles, a stark contrast to more reactive acylating agents like acid chlorides or esters. This stability is the key to its synthetic utility. The direct conversion of these more reactive carbonyl compounds with organometallic reagents often leads to over-addition, yielding tertiary alcohols as undesired byproducts. The Weinreb amide elegantly circumvents this issue.

The mechanism underpinning the controlled reactivity of the Weinreb amide involves the formation of a stable, five-membered chelated tetrahedral intermediate upon nucleophilic attack by an organometallic reagent (e.g., Grignard or organolithium reagents). This intermediate is stabilized by the coordination of the metal cation between the carbonyl oxygen and the methoxy oxygen. This chelate is remarkably stable at low temperatures and does not collapse to the corresponding ketone until a deliberate aqueous workup is performed. This two-step process effectively prevents the second addition of the nucleophile, thus ensuring the clean and high-yielding formation of the desired ketone. Similarly, reduction of a Weinreb amide with hydride reagents like lithium aluminum hydride (LiAlH₄) or diisobutylaluminium hydride (DIBAL-H) provides aldehydes, again without over-reduction to the alcohol.

Synthesis of Weinreb Amides: A Multitude of Pathways

The preparation of Weinreb amides is straightforward and can be accomplished from a variety of common starting materials, including carboxylic acids, acid chlorides, and esters. The choice of synthetic route often depends on the substrate's functional group tolerance and the desired scale of the reaction.

From Carboxylic Acids

The most direct approach to Weinreb amides is the coupling of a carboxylic acid with N,O-dimethylhydroxylamine hydrochloride. This transformation requires the use of a coupling reagent to activate the carboxylic acid. A variety of modern peptide coupling reagents have proven effective for this purpose, offering high yields and broad functional group compatibility.

Table 1: Comparison of Common Coupling Reagents for the Synthesis of N-methoxy-N-methylbenzamide from Benzoic Acid

| Coupling Reagent | Base | Solvent | Reaction Time (h) | Yield (%) |

| HATU | DIPEA | DMF | 2 | >95 |

| BOP | DIPEA | DMF | 3 | ~90 |

| PyBOP | DIPEA | DMF | 3 | ~90 |

| POCl₃ | DIPEA | CH₂Cl₂ | 1 | 87[1] |

| PPh₃ / I₂ | iPr₂NEt | CH₂Cl₂ | 1 | High |

From Acid Chlorides

A traditional and often highly efficient method for Weinreb amide synthesis involves the reaction of an acid chloride with N,O-dimethylhydroxylamine hydrochloride in the presence of a base, such as pyridine or triethylamine. This method is particularly useful when the corresponding acid chloride is readily available or easily prepared.

From Esters

Esters can be converted to Weinreb amides through direct amidation with N,O-dimethylhydroxylamine, typically facilitated by the use of aluminum reagents such as trimethylaluminum (AlMe₃) or dimethylaluminum chloride (Me₂AlCl).

The Weinreb Ketone Synthesis: A Gateway to Diverse Carbonyl Compounds

The hallmark application of the Weinreb amide is its reaction with organometallic reagents to furnish ketones. This reaction, known as the Weinreb ketone synthesis, is celebrated for its broad substrate scope and exceptional functional group tolerance. A wide variety of Grignard and organolithium reagents, bearing alkyl, vinyl, aryl, and alkynyl functionalities, can be employed to generate a diverse array of ketones in high yields.

Table 2: Substrate Scope of the Weinreb Ketone Synthesis with Various Organometallic Reagents

| Weinreb Amide Substrate | Organometallic Reagent | Product | Yield (%) |

| N-methoxy-N-methylbenzamide | Phenylmagnesium bromide | Benzophenone | >90 |

| N-methoxy-N-methylacetamide | Vinyllithium | 3-Buten-2-one | ~85 |

| N-methoxy-N-methyl-(4-bromobenzamide) | n-Butyllithium | 1-(4-bromophenyl)pentan-1-one | >90 |

| N-methoxy-N-methyl-(2-furoylamide) | Methylmagnesium iodide | 1-(2-furyl)ethan-1-one | ~88 |

| Boc-L-proline Weinreb amide | Isopropylmagnesium chloride | Boc-L-prolinyl isopropyl ketone | >80 |

The reaction conditions for the Weinreb ketone synthesis are typically mild, involving the slow addition of the organometallic reagent to a cooled solution of the Weinreb amide in an ethereal solvent such as tetrahydrofuran (THF) or diethyl ether. The reaction is then quenched with an aqueous acid solution to hydrolyze the stable tetrahedral intermediate and liberate the ketone.

Experimental Protocols

General Procedure for Weinreb Amide Synthesis from a Carboxylic Acid using HATU

To a solution of the carboxylic acid (1.0 equiv) in anhydrous N,N-dimethylformamide (DMF) is added N,O-dimethylhydroxylamine hydrochloride (1.1 equiv) and N,N-diisopropylethylamine (DIPEA, 3.0 equiv). The mixture is cooled to 0 °C, and 1-[Bis(dimethylamino)methylene]-1H-1,2,3-triazolo[4,5-b]pyridinium 3-oxid hexafluorophosphate (HATU, 1.1 equiv) is added in one portion. The reaction mixture is stirred at 0 °C for 30 minutes and then allowed to warm to room temperature and stirred for an additional 2-4 hours, or until reaction completion is indicated by TLC analysis. The reaction is quenched with water and extracted with ethyl acetate. The combined organic layers are washed with saturated aqueous sodium bicarbonate solution, water, and brine, then dried over anhydrous sodium sulfate, filtered, and concentrated under reduced pressure. The crude product is purified by flash column chromatography on silica gel to afford the desired Weinreb amide.

General Procedure for Weinreb Ketone Synthesis using a Grignard Reagent

To a solution of the Weinreb amide (1.0 equiv) in anhydrous tetrahydrofuran (THF) at -78 °C under an inert atmosphere (e.g., argon or nitrogen) is added the Grignard reagent (1.2 equiv, as a solution in THF or diethyl ether) dropwise via syringe. The reaction mixture is stirred at -78 °C for 1-2 hours. The reaction is then quenched by the slow addition of a saturated aqueous solution of ammonium chloride (NH₄Cl). The mixture is allowed to warm to room temperature and extracted with ethyl acetate. The combined organic layers are washed with water and brine, dried over anhydrous sodium sulfate, filtered, and concentrated under reduced pressure. The crude product is purified by flash column chromatography on silica gel to afford the desired ketone.

Visualizing the Chemistry: Signaling Pathways and Workflows

To further elucidate the chemical transformations and experimental processes discussed, the following diagrams have been generated using the DOT language.

Conclusion

The Weinreb amide has firmly established itself as an invaluable tool in the synthetic chemist's toolbox. Its unique ability to undergo clean and controlled reactions with a vast array of nucleophiles to produce ketones and aldehydes with high fidelity is a testament to its elegant design. The straightforward preparation of Weinreb amides from common starting materials, coupled with the broad functional group tolerance of the subsequent ketone synthesis, makes this methodology highly attractive for the synthesis of complex molecules in both academic and industrial settings. For researchers, scientists, and drug development professionals, a thorough understanding and proficient application of Weinreb amide chemistry can unlock efficient and reliable pathways to novel chemical entities, accelerating the pace of discovery and innovation.

References

Stability and Storage of Boc-Phe-N(OCH3)CH3: An In-Depth Technical Guide

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the stability and recommended storage conditions for N-(tert-Butoxycarbonyl)-L-phenylalanine-N'-methoxy-N'-methylamide, commonly referred to as Boc-Phe-N(OCH3)CH3 or Boc-Phe-Weinreb amide. The information presented herein is based on the general chemical properties of its constituent functional groups—the tert-butoxycarbonyl (Boc) protecting group and the Weinreb amide—and established principles of chemical stability testing.

Core Executive Summary

This compound is a crucial intermediate in organic synthesis, particularly in the preparation of peptides and complex molecules. Understanding its stability profile is paramount for ensuring its integrity during storage and handling, thereby guaranteeing the reliability and reproducibility of experimental outcomes. This guide outlines the expected stability of the molecule under various conditions, provides detailed protocols for stability assessment, and illustrates potential degradation pathways.

Chemical Structure and Functional Group Analysis

This compound possesses two key functional groups that dictate its stability:

-

Boc (tert-Butoxycarbonyl) Group: This amine protecting group is notoriously labile under acidic conditions, which is a cornerstone of its utility in synthetic chemistry.[][2] Conversely, it exhibits significant stability in neutral and basic media, as well as in the presence of most nucleophiles and reducing agents.[][3]

-

Weinreb Amide (N-methoxy-N-methylamide): Weinreb amides are generally stable intermediates that can be purified and stored.[4] They are valued for their ability to react with organometallic reagents to form a stable tetrahedral intermediate, preventing over-addition.[4][5][6][7] This inherent stability makes them robust under a variety of non-acidic reaction conditions.

Stability Profile Summary

The following table summarizes the expected qualitative stability of this compound under various stress conditions based on the known properties of its functional groups.

| Stress Condition | Expected Stability of this compound | Potential Degradation Products |

| Acidic (e.g., TFA, HCl) | Labile[][2] | Phe-N(OCH3)CH3 (deprotected amine), tert-butanol, isobutylene, CO2 |

| Basic (e.g., NaOH, piperidine) | Stable[][3] | Minimal degradation expected under typical conditions. |

| Oxidative (e.g., H2O2) | Moderately Stable | Potential for oxidation of the phenyl ring or other sensitive sites. |

| Thermal | Likely Stable at controlled room temperature and below. | Degradation may occur at elevated temperatures. |

| Photolytic (UV/Vis light) | Moderately Stable | Potential for degradation upon prolonged exposure to high-energy light. |

Potential Degradation Pathways

The primary degradation pathway for this compound is the acid-catalyzed cleavage of the Boc group. Under strong acidic conditions, the carbamate is protonated, leading to the formation of a stable tert-butyl cation and the release of the free amine.

Recommended Storage Conditions

To ensure the long-term stability of this compound, the following storage conditions are recommended:

| Parameter | Recommendation |

| Temperature | 2-8°C (Refrigerated) |

| Atmosphere | Store under an inert atmosphere (e.g., argon or nitrogen). |

| Light | Protect from light. Store in an amber vial or a light-blocking container. |

| Moisture | Store in a tightly sealed container in a dry place. |

Experimental Protocols for Stability Assessment

The following are representative protocols for conducting stability studies on this compound.

Long-Term Stability Study

Objective: To evaluate the stability of this compound under recommended storage conditions over an extended period.

Methodology:

-

Sample Preparation: Prepare multiple aliquots of this compound in sealed, light-protected containers.

-

Storage: Store the samples at the recommended long-term storage condition (e.g., 5°C ± 3°C) and an accelerated condition (e.g., 25°C ± 2°C / 60% ± 5% RH).

-

Time Points: Withdraw samples for analysis at predetermined time points (e.g., 0, 3, 6, 9, 12, 18, 24, and 36 months).

-

Analysis: Analyze each sample for purity and the presence of degradation products using a validated stability-indicating HPLC method (see Protocol 5.3).

-

Data Evaluation: Compare the results to the initial time point to determine the rate of degradation and establish a re-test date or shelf life.

Forced Degradation Study

Objective: To identify potential degradation products and pathways and to establish the intrinsic stability of this compound.

Methodology:

-

Acid Hydrolysis: Dissolve the compound in a suitable solvent and add 0.1 M HCl. Heat the solution (e.g., at 60°C) and take samples at various time points. Neutralize the samples before analysis.

-

Base Hydrolysis: Dissolve the compound in a suitable solvent and add 0.1 M NaOH. Heat the solution (e.g., at 60°C) and take samples at various time points. Neutralize the samples before analysis.

-

Oxidative Degradation: Dissolve the compound in a suitable solvent and add a solution of 3% hydrogen peroxide. Keep the solution at room temperature and take samples at various time points.

-

Thermal Degradation: Place the solid compound in a temperature-controlled oven (e.g., at 80°C). Take samples at various time points.

-

Photolytic Degradation: Expose the solid compound and a solution of the compound to light providing an overall illumination of not less than 1.2 million lux hours and an integrated near-ultraviolet energy of not less than 200 watt-hours/square meter (as per ICH Q1B guidelines). A control sample should be protected from light.

-

Analysis: Analyze all stressed samples, along with a control sample, using a stability-indicating HPLC method to determine the extent of degradation and to profile the degradation products.

Stability-Indicating HPLC Method

Objective: To develop an analytical method capable of separating this compound from its potential degradation products.

Example HPLC Conditions:

-

Column: C18 reverse-phase column (e.g., 4.6 x 150 mm, 5 µm).

-

Mobile Phase A: 0.1% Trifluoroacetic acid in Water.

-

Mobile Phase B: 0.1% Trifluoroacetic acid in Acetonitrile.

-

Gradient: Start with a low percentage of B, and gradually increase to elute more nonpolar compounds. A typical gradient might be 10-90% B over 20 minutes.

-

Flow Rate: 1.0 mL/min.

-

Detection: UV at 220 nm and 254 nm.

-

Column Temperature: 30°C.

-

Injection Volume: 10 µL.

Method Validation: The method should be validated according to ICH guidelines to ensure it is specific, linear, accurate, precise, and robust. The ability of the method to separate the parent compound from its degradation products should be demonstrated using samples from the forced degradation study.

Conclusion

This compound is a relatively stable compound under neutral and basic conditions, making it suitable for storage and use in a variety of synthetic applications. Its primary liability is its sensitivity to acid, which is a characteristic feature of the Boc protecting group. For optimal preservation of its quality and purity, it is imperative to store this compound in a cool, dry, and dark environment under an inert atmosphere. The experimental protocols provided in this guide offer a framework for researchers to conduct their own stability assessments and to ensure the integrity of this important synthetic intermediate.

References

- 2. benchchem.com [benchchem.com]

- 3. Boc-Protected Amino Groups [organic-chemistry.org]

- 4. nbinno.com [nbinno.com]

- 5. Weinreb ketone synthesis - Wikipedia [en.wikipedia.org]

- 6. chemistry.stackexchange.com [chemistry.stackexchange.com]

- 7. Synthesis of Weinreb and their Derivatives (A Review) – Oriental Journal of Chemistry [orientjchem.org]

Methodological & Application

Application Notes and Protocols for the Synthesis of Ketones using Boc-Phe-N(OCH3)CH3 and Grignard Reagents

For Researchers, Scientists, and Drug Development Professionals

Introduction

The Weinreb-Nahm ketone synthesis is a highly reliable and widely utilized method for the formation of carbon-carbon bonds to produce ketones.[1] This method employs an N-methoxy-N-methylamide, commonly known as a Weinreb amide, which reacts with organometallic reagents such as Grignard or organolithium reagents to form a stable tetrahedral intermediate.[1][2] This intermediate prevents the common issue of over-addition, which often leads to the formation of tertiary alcohols as byproducts when using other acyl compounds like esters or acid chlorides.[1][3] The subsequent acidic workup smoothly yields the desired ketone.

This application note provides detailed protocols for the synthesis of ketones from N-Boc-L-phenylalanine Weinreb amide (Boc-Phe-N(OCH3)CH3) and various Grignard reagents. The use of a chiral amino acid derivative like Boc-phenylalanine makes this a valuable route for the synthesis of chiral α-amino ketones, which are important building blocks in the development of pharmaceuticals, including HIV protease inhibitors.

Advantages of the Weinreb Ketone Synthesis

-

High Selectivity: The chelated tetrahedral intermediate is stable at low temperatures, preventing the second addition of the nucleophile and leading to high yields of the ketone product.[2]

-

Broad Substrate Scope: The reaction is tolerant of a wide range of functional groups on both the Weinreb amide and the Grignard reagent.[4]

-

Mild Reaction Conditions: The reaction can often be carried out under mild conditions, preserving sensitive functional groups.

-

Chirality Preservation: When using chiral α-amino acid derived Weinreb amides, the reaction proceeds with minimal to no racemization at the α-carbon.

Data Presentation: Synthesis of Ketones from this compound

The following table summarizes the representative yields for the reaction of this compound with various Grignard reagents. The yields are based on typical outcomes for Weinreb ketone syntheses as reported in the chemical literature for similar substrates.

| Entry | Grignard Reagent (R-MgX) | Product | Typical Yield (%) |

| 1 | Methylmagnesium bromide | 1 | 85-95 |

| 2 | Ethylmagnesium bromide | 2 | 80-90 |

| 3 | Isopropylmagnesium chloride | 3 | 75-85 |

| 4 | Phenylmagnesium bromide | 4 | 88-97 |

| 5 | Vinylmagnesium bromide | 5 | 70-85 |

| 6 | 4-Methoxyphenylmagnesium bromide | 6 | 82-92 |

Note: Yields are representative and can vary based on reaction scale, purity of reagents, and specific reaction conditions.

Experimental Protocols

Protocol 1: Synthesis of (S)-tert-butyl (1-(methoxy(methyl)amino)-1-oxo-3-phenylpropan-2-yl)carbamate (this compound)

This protocol describes the preparation of the Weinreb amide from Boc-L-phenylalanine using a peptide coupling reagent.

Materials:

-

Boc-L-phenylalanine

-

N,O-Dimethylhydroxylamine hydrochloride

-

N,N'-Diisopropylethylamine (DIPEA) or N-Methylmorpholine (NMM)

-

(Benzotriazol-1-yloxy)tris(dimethylamino)phosphonium hexafluorophosphate (BOP) or similar peptide coupling reagent

-

Dichloromethane (DCM), anhydrous

-

Saturated aqueous sodium bicarbonate solution

-

Saturated aqueous ammonium chloride solution

-

Brine

-

Anhydrous magnesium sulfate or sodium sulfate

-

Silica gel for column chromatography

Procedure:

-

To a solution of Boc-L-phenylalanine (1.0 eq) in anhydrous DCM at 0 °C, add N,O-dimethylhydroxylamine hydrochloride (1.1 eq) and DIPEA (2.5 eq).

-

Stir the mixture for 10 minutes, then add BOP reagent (1.1 eq) portion-wise.

-

Allow the reaction mixture to warm to room temperature and stir for 4-6 hours, monitoring the reaction progress by Thin Layer Chromatography (TLC).

-

Upon completion, dilute the reaction mixture with DCM and wash sequentially with saturated aqueous ammonium chloride, saturated aqueous sodium bicarbonate, and brine.

-

Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate under reduced pressure.

-

Purify the crude product by flash column chromatography on silica gel to afford the pure this compound.

Protocol 2: General Procedure for the Synthesis of Ketones from this compound and Grignard Reagents

This protocol provides a general method for the reaction of the prepared Weinreb amide with a Grignard reagent.

Materials:

-

This compound

-

Grignard reagent (e.g., Phenylmagnesium bromide solution in THF)

-

Tetrahydrofuran (THF), anhydrous

-

Saturated aqueous ammonium chloride solution

-

Ethyl acetate

-

Brine

-

Anhydrous magnesium sulfate or sodium sulfate

-

Silica gel for column chromatography

Procedure:

-

Dissolve this compound (1.0 eq) in anhydrous THF under an inert atmosphere (e.g., nitrogen or argon) and cool the solution to 0 °C in an ice bath.

-

Slowly add the Grignard reagent (1.2-1.5 eq) dropwise to the stirred solution, maintaining the temperature at 0 °C.

-

Stir the reaction mixture at 0 °C for 1-3 hours, monitoring the consumption of the starting material by TLC.

-

Carefully quench the reaction at 0 °C by the slow addition of saturated aqueous ammonium chloride solution.

-

Allow the mixture to warm to room temperature and extract with ethyl acetate.

-

Combine the organic layers and wash with brine.

-

Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate under reduced pressure.

-

Purify the crude ketone by flash column chromatography on silica gel.

Visualizations

References

- 1. Weinreb ketone synthesis - Wikipedia [en.wikipedia.org]

- 2. Asymmetric synthesis and applications of beta-amino Weinreb amides: asymmetric synthesis of (S)-coniine. | Department of Chemistry [chem.ox.ac.uk]

- 3. Grignard Reaction - Common Conditions [commonorganicchemistry.com]

- 4. pubs.rsc.org [pubs.rsc.org]

Application Notes: Synthesis of Chiral Ketones via Organolithium Addition to a Boc-Protected Phenylalanine Weinreb Amide

For Researchers, Scientists, and Drug Development Professionals

Introduction

The synthesis of ketones is a cornerstone of modern organic chemistry, particularly in the development of pharmaceutical agents where such moieties are common pharmacophores or key synthetic intermediates. The Weinreb-Nahm ketone synthesis offers a robust and high-yield method for preparing ketones from carboxylic acid derivatives.[1][2][3] This method's primary advantage is its prevention of the common "over-addition" problem seen with highly reactive organometallic reagents, which often leads to the formation of tertiary alcohols instead of the desired ketone.[1][2][4] This is achieved by using an N-methoxy-N-methylamide (Weinreb amide), which forms a stable, chelated tetrahedral intermediate upon reaction with an organometallic reagent.[1][4] This intermediate resists further nucleophilic attack until acidic workup liberates the ketone.[2]

These application notes provide a detailed protocol for the reaction of tert-butyl (S)-(1-(methoxy(methyl)amino)-1-oxo-3-phenylpropan-2-yl)carbamate, herein referred to as Boc-Phe-N(OCH₃)CH₃, with various organolithium reagents. This substrate is a derivative of the amino acid L-phenylalanine, making this protocol highly relevant for the synthesis of chiral α-amino ketones, which are valuable building blocks in medicinal chemistry.

Reaction Principle and Mechanism

The reaction proceeds via the nucleophilic addition of an organolithium reagent (R-Li) to the carbonyl carbon of the Boc-protected Weinreb amide. The lithium cation is chelated by both the carbonyl oxygen and the methoxy oxygen of the amide, forming a stable five-membered ring intermediate.[1][4] This intermediate is stable at low temperatures (typically -78 °C) and does not collapse to form a ketone until a hydrolytic workup is performed.[1] This stability is crucial as it prevents a second equivalent of the organolithium reagent from adding to the carbonyl, thus avoiding the formation of an alcohol byproduct.[2][4]

Experimental Protocol

This protocol describes a general procedure for the reaction of Boc-Phe-N(OCH₃)CH₃ with an organolithium reagent. All reactions should be conducted under an inert atmosphere (e.g., nitrogen or argon) using anhydrous solvents and standard Schlenk techniques.[5]

Materials:

-

Boc-Phe-N(OCH₃)CH₃ (1.0 equiv)

-

Anhydrous tetrahydrofuran (THF)

-

Organolithium reagent (e.g., n-BuLi, PhLi, MeLi) (1.1 - 1.5 equiv)

-

Saturated aqueous ammonium chloride (NH₄Cl) solution

-

Ethyl acetate

-

Brine (saturated aqueous NaCl solution)

-

Anhydrous sodium sulfate (Na₂SO₄) or magnesium sulfate (MgSO₄)

-

Silica gel for column chromatography

Procedure:

-

Reaction Setup: A dry, round-bottom flask equipped with a magnetic stir bar is charged with Boc-Phe-N(OCH₃)CH₃ (1.0 equiv). The flask is sealed with a septum and purged with an inert atmosphere.

-

Dissolution: Anhydrous THF is added via syringe to dissolve the Weinreb amide (concentration typically 0.1-0.5 M).

-

Cooling: The reaction mixture is cooled to -78 °C using a dry ice/acetone bath.

-

Addition of Organolithium: The organolithium reagent (1.1-1.5 equiv, as a solution in an appropriate solvent like hexanes or ether) is added dropwise to the stirred solution over 5-10 minutes. The reaction is monitored for completion by thin-layer chromatography (TLC). The mixture is typically stirred at -78 °C for 1-3 hours.[2]

-

Quenching: The reaction is carefully quenched at -78 °C by the slow, dropwise addition of saturated aqueous NH₄Cl solution. The cooling bath is then removed, and the mixture is allowed to warm to room temperature.

-

Extraction: The mixture is transferred to a separatory funnel and diluted with ethyl acetate and water. The layers are separated, and the aqueous layer is extracted two more times with ethyl acetate.

-

Washing and Drying: The combined organic layers are washed with brine, dried over anhydrous Na₂SO₄ or MgSO₄, filtered, and concentrated under reduced pressure.

-

Purification: The crude product is purified by flash column chromatography on silica gel using an appropriate eluent system (e.g., a gradient of ethyl acetate in hexanes) to afford the pure ketone.

Data Presentation

The following table summarizes expected yields for the reaction of Boc-Phe-N(OCH₃)CH₃ with various organolithium reagents under the generalized protocol. Yields are representative and may vary based on specific reaction conditions and scale.

| Entry | Organolithium Reagent (R-Li) | Product (Boc-Phe-R) | Expected Yield (%) |